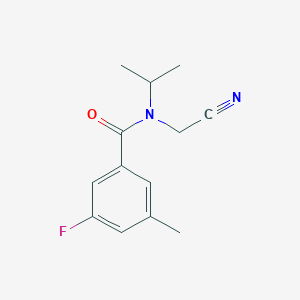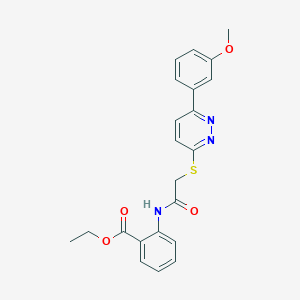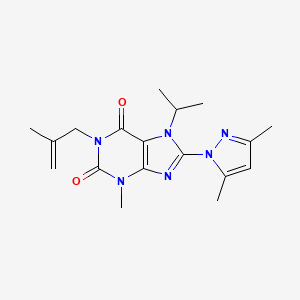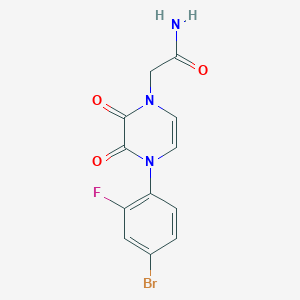![molecular formula C8H10O4 B2974134 3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 83249-07-4](/img/structure/B2974134.png)
3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid” is a derivative of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP), which is a starting material for polymers and a useful reagent for click chemistry and biological studies . BCP is an organic compound and the simplest member of the bicyclic bridged compounds family .
Molecular Structure Analysis
BCP is a hydrocarbon with the formula C5H8. Its molecular structure consists of three rings of four carbon atoms each . The molecular weight of a related compound, 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid, is 142.152 Da .Chemical Reactions Analysis
BCP has been used in various chemical reactions. For example, it has been used in the synthesis of chiral BCPs , in the borylation of tertiary C–H bonds , and in the synthesis of a BCP-containing aromatic Lipoxin B4 .科学的研究の応用
Acidity and Substituent Effects
A study by Wiberg (2002) explored the substituent effects on the acidity of bicyclo[1.1.1]pentane-1-carboxylic acids, offering insights into how different substituents can influence the acid's properties. This research is crucial for understanding the chemical behavior of derivatives like 3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid in various environments, which could be relevant for designing more stable and effective molecules for scientific and pharmaceutical applications (Wiberg, 2002).
Bioisosteres and Drug Design
Hughes et al. (2019) reported on the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, highlighting the importance of bicyclo[1.1.1]pentane derivatives as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug design. This study underscores the potential of using this compound and similar compounds in creating novel pharmaceuticals with improved properties (Hughes et al., 2019).
Enantioselective Synthesis
Garlets et al. (2020) explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, providing a method to access chiral substituted derivatives. This research demonstrates the potential for developing stereochemically complex molecules based on the bicyclo[1.1.1]pentane scaffold, which could have significant implications for the synthesis of enantioselective compounds in medicinal chemistry (Garlets et al., 2020).
Synthetic Methodologies
A variety of studies have focused on developing novel synthetic methodologies for bicyclo[1.1.1]pentane derivatives, including this compound. These methodologies enable the efficient synthesis of these compounds, which are challenging due to their strained structure but are highly valuable in drug discovery for their unique physicochemical properties. For example, radical acylation, photochemical synthesis, and flow-enabled synthesis techniques have been developed to create bicyclo[1.1.1]pentane derivatives with a broad range of functionalizations, demonstrating their versatility and potential in medicinal chemistry and beyond (Li et al., 2022; Levin et al., 2003; VanHeyst et al., 2020).
作用機序
While the specific mechanism of action for “3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid” is not mentioned in the search results, BCPs have been used as bioisosteres of para-substituted phenyl rings, tert-butyl groups, or internal alkynes in drug design. This leads to drug analogues with enhanced pharmacokinetic and physicochemical properties .
将来の方向性
BCPs have been playing an important role in medicinal chemistry and have been mentioned in more than 200 patents . The development of synthetic methods towards the stereoselective carboboration of hydrocarbons and the direct functionalization of alkanes is a current research interest . The design and synthesis of more chemically and metabolically stable lipoxin analogues has been the focus of considerable interest in recent years .
特性
IUPAC Name |
3-acetyloxybicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(9)12-8-2-7(3-8,4-8)6(10)11/h2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEBEDJATCFMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2974058.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2974061.png)
![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2974063.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2974066.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B2974068.png)



![3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2974072.png)
